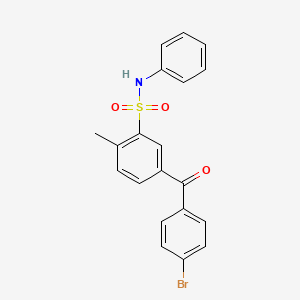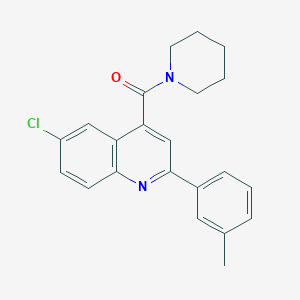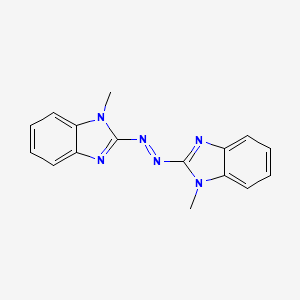
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide, also known as BBMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMPS belongs to the class of sulfonamide derivatives and has been extensively studied for its biological and medicinal properties.
Mécanisme D'action
The mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in lab experiments is its potent biological activity. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit potent activity against various biological targets, making it an attractive compound for drug discovery. However, one of the main limitations of using 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the research on 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide. One direction is to study the structure-activity relationship of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in vivo to evaluate its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its potential applications in various fields such as oncology, infectious diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been extensively studied for its biological and medicinal properties and has been shown to exhibit potent activity against various biological targets. Further research is needed to fully understand the mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 4-bromobenzoyl chloride with 2-methyl-N-phenylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization.
Applications De Recherche Scientifique
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been studied for its potential use as an antibacterial and antifungal agent, as it has been shown to exhibit potent activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3S/c1-14-7-8-16(20(23)15-9-11-17(21)12-10-15)13-19(14)26(24,25)22-18-5-3-2-4-6-18/h2-13,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGKJSAOVDGZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)

![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)

![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)


![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)